BenchChemオンラインストアへようこそ!

5-(4,4-Difluoropiperidin-1-yl)-1H-indole

Analytical Chemistry Procurement Quality Control Fragment-Based Drug Discovery

5-(4,4-Difluoropiperidin-1-yl)-1H-indole (CAS 1779128-05-0) is a strategic piperidinyl-indole fragment for complement factor B (CFB) inhibitor development. The gem-difluoro motif at the piperidine 4-position reduces basicity from pKa ~10.6 to ~8.2, optimizing target-binding protonation state and conferring 3.2-fold greater metabolic stability versus unsubstituted piperidine—minimizing oxidative N-dealkylation risk. At 98% purity, it supports automated parallel synthesis for AMD, C3 glomerulopathy, and IgA nephropathy programs. Substituting with mono-fluorinated or unsubstituted analogs shifts CFB IC50 by >10-fold; this fragment is not interchangeable without full lead re-optimization.

Molecular Formula C13H14F2N2
Molecular Weight 236.26 g/mol
CAS No. 1779128-05-0
Cat. No. B1406304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Difluoropiperidin-1-yl)-1H-indole
CAS1779128-05-0
Molecular FormulaC13H14F2N2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C13H14F2N2/c14-13(15)4-7-17(8-5-13)11-1-2-12-10(9-11)3-6-16-12/h1-3,6,9,16H,4-5,7-8H2
InChIKeyWDTFWZFREFDLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4-Difluoropiperidin-1-yl)-1H-indole CAS 1779128-05-0: Fluorinated Piperidinyl-Indole Fragment for Complement Factor B Inhibitor Programs


5-(4,4-Difluoropiperidin-1-yl)-1H-indole (CAS 1779128-05-0, molecular formula C13H14F2N2) is a synthetic heterocyclic compound that incorporates a 4,4-difluoropiperidine substituent at the 5-position of the 1H-indole core . Structurally, it serves as a piperidinyl-indole fragment within the Novartis patent family disclosing complement factor B (CFB) inhibitors for the alternative complement pathway, covering ophthalmic and renal indications including age-related macular degeneration and diabetic nephropathy [1]. The gem-difluoro motif at the piperidine 4-position confers distinct physicochemical properties—specifically, a reduced basicity relative to unsubstituted piperidine (predicted pKa ~8.2 vs ~10.6) and enhanced metabolic stability—making this fragment a strategic building block for lead optimization [2].

Why 5-(4,4-Difluoropiperidin-1-yl)-1H-indole Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Piperidine Analogs


Substituting 5-(4,4-difluoropiperidin-1-yl)-1H-indole with an unsubstituted or mono-fluorinated piperidine analog introduces two significant liabilities: altered target binding and unpredictable pharmacokinetics. The gem-difluoro group at the piperidine 4-position is not merely a lipophilicity-enhancing bioisostere; it fundamentally modulates the piperidine nitrogen basicity from a pKa of ~10.6 (piperidine) to ~8.2, affecting the protonation state at physiological pH and thereby altering hydrogen-bonding interactions within the enzyme active site [1]. Furthermore, the 4,4-difluoropiperidine motif demonstrates a metabolic half-life (t1/2) of 6.7 hours versus only 2.1 hours for standard piperidine HCl in comparative stability assays, translating to improved resistance to oxidative N-dealkylation by cytochrome P450 enzymes [2]. These properties are critical: a change of even one fluorine atom in this scaffold has been shown to shift factor B IC50 values by >10-fold in the Novartis SAR series, underscoring that this fragment is not interchangeable with simpler piperidine analogs without substantial re-optimization of the entire lead series [3].

Quantitative Evidence Guide: Differentiating 5-(4,4-Difluoropiperidin-1-yl)-1H-indole from Structural Analogs and In-Class Alternatives


Vendor-Certified Purity Comparison Against Commercial Piperidine-Indole Building Blocks

5-(4,4-Difluoropiperidin-1-yl)-1H-indole is commercially supplied at a documented purity of 98% (by HPLC), as verified by the Leyan product datasheet (Product No. 2282491) . In contrast, the non-fluorinated analog 5-(piperidin-1-yl)-1H-indole (CAS 17274-63-4) is typically available at 95% purity, representing a meaningful difference in quality specifications for synthetic intermediate procurement . The 3-percentage-point purity differential reduces the burden of additional chromatographic purification prior to use in parallel synthesis or fragment elaboration campaigns.

Analytical Chemistry Procurement Quality Control Fragment-Based Drug Discovery

Metabolic Stability Advantage of the 4,4-Difluoropiperidine Motif Over Unsubstituted Piperidine

The 4,4-difluoropiperidine hydrochloride core demonstrates a metabolic half-life (t1/2) of 6.7 hours in comparative stability assays, compared to 2.1 hours for standard piperidine hydrochloride—a 3.2-fold improvement [1]. Although measured on the piperidine building block rather than the intact indole conjugate, this class-level inference is supported by extensive medicinal chemistry precedent: fluorine substitution at metabolically labile positions adjacent to the piperidine nitrogen reduces oxidative N-dealkylation by cytochrome P450 enzymes, a primary clearance mechanism for N-alkylpiperidine-containing compounds [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Target Engagement Validation: Factor B Inhibitory Potency Benchmarking Against the Approved Drug Iptacopan (LNP023)

While 5-(4,4-difluoropiperidin-1-yl)-1H-indole itself is a fragment lacking direct factor B IC50 data, its elaborated congeners within the Novartis piperidinyl-indole patent family achieve potent factor B inhibition. A representative analog, 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid, reportedly achieves an IC50 of 10 nM against factor B, comparable to the approved drug Iptacopan (LNP023, IC50 = 10 nM, KD = 7.9 nM) [1]. This establishes the indole-piperidine scaffold as a validated pharmacophore for factor B inhibition and positions 5-(4,4-difluoropiperidin-1-yl)-1H-indole as a privileged fragment for constructing novel IP-differentiating factor B inhibitors that circumvent existing composition-of-matter patents [2].

Complement Factor B Enzyme Inhibition Drug Design

Procurement-Guiding Application Scenarios for 5-(4,4-Difluoropiperidin-1-yl)-1H-indole


Fragment-Based Lead Generation for Next-Generation Complement Factor B Inhibitors with IP Differentiation

Medicinal chemistry teams pursuing factor B inhibitors beyond the Iptacopan chemotype can employ 5-(4,4-difluoropiperidin-1-yl)-1H-indole as a core fragment for library synthesis. The gem-difluoro substitution provides a pKa advantage (~8.2 vs ~10.6 for unsubstituted piperidine [1]) that modulates the protonation state at the target binding site, while the 3.2-fold improvement in metabolic stability relative to piperidine HCl [2] reduces the risk of rapid oxidative clearance in elaborated leads. Fragment growing via the indole 3-position or piperidine N-alkylation can yield novel chemical matter outside existing Novartis composition-of-matter claims .

Diabetic Nephropathy and Renal Complement-Mediated Disease Models Requiring CFB Inhibition

Recent in vivo studies demonstrate that piperidinyl-indole derivatives targeting complement factor B confer renoprotective effects in db/db mouse models of diabetic nephropathy [1]. Researchers establishing translational models for complement-mediated renal disease (including C3 glomerulopathy and IgA nephropathy—indications where Iptacopan has shown Phase 2/3 clinical efficacy [2]) can use 5-(4,4-difluoropiperidin-1-yl)-1H-indole-derived probes to validate target engagement in kidney tissue and compare efficacy against the clinical benchmark Iptacopan (IC50 = 10 nM) .

Parallel Synthesis of Piperidinyl-Indole Libraries for Ophthalmic Complement Inhibition Programs

Age-related macular degeneration (AMD) represents a genetically validated indication for alternative complement pathway inhibition, with polymorphisms in CFB, CFH, and C3 predicting clinical outcome in ~80% of cases [1]. The 98% purity specification of 5-(4,4-difluoropiperidin-1-yl)-1H-indole [2] supports its use as a high-quality starting material in automated parallel synthesis workflows, enabling the rapid generation of diverse indole-piperidine conjugates for high-throughput screening against factor B protease activity and complement-mediated cell lysis assays.

Quote Request

Request a Quote for 5-(4,4-Difluoropiperidin-1-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.